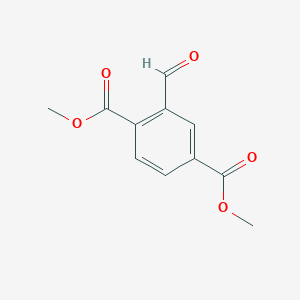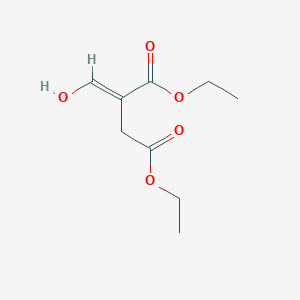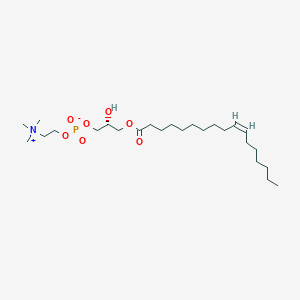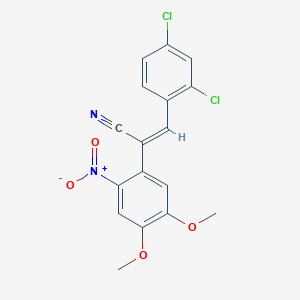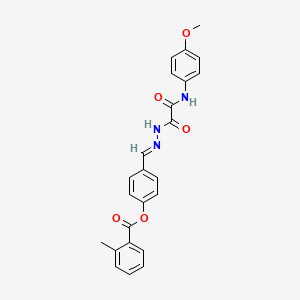![molecular formula C21H26O2 B11942207 Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3](/img/structure/B11942207.png)
Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cannabinol-D3 solution, 100 μg/mL in methanol, is a certified reference material commonly used in various scientific research applications. Cannabinol is a cannabinoid found in the Cannabis plant and is also a metabolite of Δ9-tetrahydrocannabinol, the main psychoactive component of Cannabis. Cannabinol is the primary product of Δ9-tetrahydrocannabinol degradation from exposure to air and light .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cannabinol-D3 is synthesized through the deuteration of cannabinol. The process involves the introduction of deuterium atoms into the cannabinol molecule, replacing hydrogen atoms. This is typically achieved using deuterated reagents under controlled conditions to ensure the precise incorporation of deuterium.
Industrial Production Methods
Industrial production of Cannabinol-D3 involves large-scale synthesis using deuterated reagents and advanced purification techniques. The process is carried out in specialized facilities equipped to handle deuterated compounds and ensure the production of high-purity Cannabinol-D3. The final product is then dissolved in methanol to achieve the desired concentration of 100 μg/mL and packaged in ampules of 1 mL .
Analyse Des Réactions Chimiques
Types of Reactions
Cannabinol-D3 undergoes various chemical reactions, including:
Oxidation: Cannabinol can be oxidized to form cannabinolic acid.
Reduction: Reduction of cannabinol can lead to the formation of tetrahydrocannabinol.
Substitution: Cannabinol can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Cannabinolic acid.
Reduction: Tetrahydrocannabinol.
Substitution: Various substituted cannabinoids depending on the reagents used.
Applications De Recherche Scientifique
Cannabinol-D3 is widely used in scientific research due to its stable isotope labeling, which makes it an ideal internal standard for quantitative analysis. Some of its applications include:
Chemistry: Used in the development and validation of analytical methods such as liquid chromatography and mass spectrometry.
Biology: Employed in studies investigating the biological effects of cannabinoids and their metabolites.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of cannabinoids in the body.
Industry: Utilized in the quality control and potency testing of cannabis products.
Mécanisme D'action
Cannabinol exerts its effects by interacting with the endocannabinoid system, specifically targeting cannabinoid receptors CB1 and CB2. The binding of cannabinol to these receptors modulates various physiological processes, including pain perception, immune response, and mood regulation. The deuterated form, Cannabinol-D3, retains these properties, making it useful for studying the pharmacodynamics and pharmacokinetics of cannabinoids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cannabidiol-D3: Another deuterated cannabinoid used as an internal standard in analytical methods.
Δ9-Tetrahydrocannabinol-D3: Deuterated form of the main psychoactive component of Cannabis.
Cannabigerol-D3: Deuterated form of cannabigerol, a non-psychoactive cannabinoid.
Uniqueness
Cannabinol-D3 is unique due to its specific deuteration, which provides enhanced stability and allows for precise quantitative analysis in various research applications. Its primary use as a certified reference material sets it apart from other cannabinoids, making it indispensable in analytical and pharmacological studies .
Propriétés
Formule moléculaire |
C21H26O2 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
6,6,9-trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H26O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-13,22H,5-8H2,1-4H3/i1D3 |
Clé InChI |
VBGLYOIFKLUMQG-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O |
SMILES canonique |
CCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R)-2-(13-carboxytridecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11942132.png)
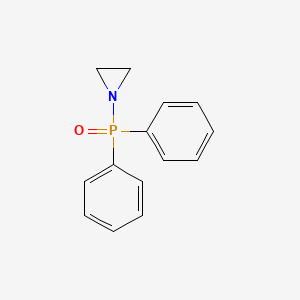
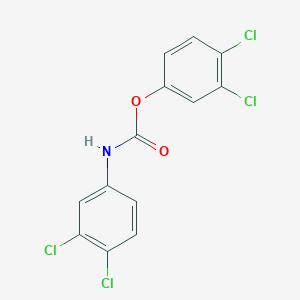
![6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11942156.png)

